molecular formula C11H14N2O B15058816 6'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine

6'-Methoxy-3,4,5,6-tetrahydro-2,3'-bipyridine

Cat. No.: B15058816
M. Wt: 190.24 g/mol
InChI Key: HLZFZWWAKIATBQ-UHFFFAOYSA-N
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Description

6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine is a heterocyclic compound that belongs to the class of bipyridines. This compound is characterized by the presence of a methoxy group at the 6’ position and a tetrahydro structure, which contributes to its unique chemical properties. Bipyridines are known for their applications in various fields, including coordination chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,3’-bipyridine with methoxy-substituted reagents in the presence of a catalyst. The reaction is usually carried out under reflux conditions with solvents like methanol or ethanol to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and automated systems can optimize the reaction conditions, leading to efficient large-scale production.

Types of Reactions:

    Oxidation: 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of corresponding oxidized derivatives.

    Reduction: The compound can be reduced using hydrogenation techniques with catalysts such as palladium on carbon. This process can yield fully saturated bipyridine derivatives.

    Substitution: Substitution reactions can occur at the methoxy group or the pyridine rings. Common reagents include halogens or nucleophiles, which can replace the methoxy group or add functional groups to the pyridine rings.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium on carbon, methanol or ethanol as solvents.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or acetonitrile.

Major Products:

    Oxidation: Oxidized bipyridine derivatives.

    Reduction: Saturated bipyridine derivatives.

    Substitution: Functionalized bipyridine derivatives with various substituents.

Scientific Research Applications

6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals. These complexes are studied for their catalytic properties and electronic characteristics.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can interact with biological macromolecules, influencing their function.

    Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological pathways. Research is ongoing to understand its pharmacokinetics and pharmacodynamics.

    Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can catalyze various biochemical reactions. Additionally, its methoxy group can participate in hydrogen bonding and van der Waals interactions, influencing its binding affinity and specificity.

Comparison with Similar Compounds

    6-Methoxy-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indole: Shares a similar tetrahydro structure but differs in the position of the methoxy group and the presence of an indole ring.

    6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar in having a methoxy group and a tetrahydro structure but differs in the core ring system.

    6-Methoxy-1,2,3,4-tetrahydro-isoquinoline: Another compound with a methoxy group and tetrahydro structure, but with an isoquinoline core.

Uniqueness: 6’-Methoxy-3,4,5,6-tetrahydro-2,3’-bipyridine is unique due to its specific substitution pattern and the presence of two pyridine rings. This structure imparts distinct electronic and steric properties, making it valuable in coordination chemistry and potential therapeutic applications.

Properties

IUPAC Name

2-methoxy-5-(2,3,4,5-tetrahydropyridin-6-yl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLZFZWWAKIATBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2=NCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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